2',7'-Dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of multiple halogen atoms (chlorine and iodine) and hydroxyl groups contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and xanthene moieties separately, followed by their coupling to form the spiro compound. Key steps may include:
Halogenation: Introduction of chlorine and iodine atoms into the benzofuran and xanthene rings using reagents like chlorine gas or iodine monochloride.
Hydroxylation: Addition of hydroxyl groups through reactions with hydroxylating agents such as hydrogen peroxide or sodium hydroxide.
Coupling Reaction: Formation of the spiro linkage through a nucleophilic substitution or condensation reaction, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Halogen atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehalogenated compounds.
Substitution Products: Compounds with new functional groups replacing halogens.
Scientific Research Applications
2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. The compound’s halogen and hydroxyl groups enable it to form strong interactions with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
2’,7’-Dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one: Lacks the iodophenoxy group, which may result in different chemical and biological properties.
2’,7’-Dibromo-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one: Bromine atoms instead of chlorine, potentially altering reactivity and biological activity.
2’,7’-Dichloro-3’,6’-dimethoxyspiro[2-benzofuran-3,9’-xanthene]-1-one: Methoxy groups instead of hydroxyl groups, affecting solubility and reactivity.
Uniqueness
The unique combination of chlorine, iodine, and hydroxyl groups in 2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2',7'-dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Cl2I2O6/c27-16-7-14-21(9-20(16)31)35-22-10-23(34-11-5-18(29)24(32)19(30)6-11)17(28)8-15(22)26(14)13-4-2-1-3-12(13)25(33)36-26/h1-10,31-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWBSIJSVLAKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)OC6=CC(=C(C(=C6)I)O)I)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Cl2I2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.